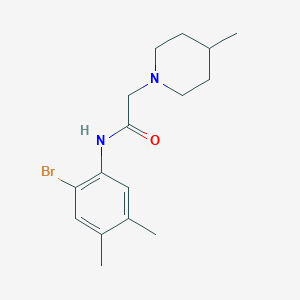
N-(2,5-dimethoxyphenyl)-N'-isopropylethanediamide
Descripción general
Descripción
N-(2,5-dimethoxyphenyl)-N'-isopropylethanediamide, also known as 2C-I, is a synthetic phenethylamine compound that belongs to the 2C family of psychedelics. It was first synthesized in 1975 by Alexander Shulgin, a renowned chemist and pharmacologist, and has since gained popularity as a recreational drug due to its hallucinogenic effects. However, 2C-I has also been the subject of scientific research due to its potential therapeutic applications.
Mecanismo De Acción
The exact mechanism of action of N-(2,5-dimethoxyphenyl)-N'-isopropylethanediamide is not fully understood, but it is believed to work by binding to serotonin receptors in the brain. Specifically, this compound has a high affinity for the 5-HT2A receptor, which is involved in the regulation of mood, cognition, and perception.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects, including increased serotonin and dopamine release, altered neural activity in the prefrontal cortex, and changes in heart rate and blood pressure. These effects are thought to underlie the drug's hallucinogenic properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(2,5-dimethoxyphenyl)-N'-isopropylethanediamide in lab experiments is that it is a relatively stable compound that can be easily synthesized and purified. Additionally, its effects on serotonin receptors make it a useful tool for studying the role of serotonin in various physiological processes. However, one limitation of using this compound in lab experiments is that it is a controlled substance in many countries, which can make it difficult to obtain for research purposes.
Direcciones Futuras
There are several potential future directions for research on N-(2,5-dimethoxyphenyl)-N'-isopropylethanediamide. One area of interest is in the development of new drugs that target the 5-HT2A receptor, based on the structure of this compound. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential therapeutic applications. Finally, there is a need for more studies on the long-term effects of this compound use, particularly in terms of its impact on mental health and cognitive function.
In conclusion, this compound, or this compound, is a synthetic phenethylamine compound that has gained popularity as a recreational drug, but also has potential therapeutic applications. Its mechanism of action involves binding to serotonin receptors in the brain, and it has a range of biochemical and physiological effects. While there are advantages and limitations to using this compound in lab experiments, there are also several potential future directions for research on this compound.
Aplicaciones Científicas De Investigación
N-(2,5-dimethoxyphenyl)-N'-isopropylethanediamide has been studied for its potential therapeutic applications, particularly in the treatment of anxiety, depression, and post-traumatic stress disorder (PTSD). Research has shown that this compound has anxiolytic and antidepressant effects in animal models, and may also have neuroprotective properties.
Propiedades
IUPAC Name |
N-(2,5-dimethoxyphenyl)-N'-propan-2-yloxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O4/c1-8(2)14-12(16)13(17)15-10-7-9(18-3)5-6-11(10)19-4/h5-8H,1-4H3,(H,14,16)(H,15,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEXASFWYCBZSLA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C(=O)NC1=C(C=CC(=C1)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![{5-bromo-4-[2-(4-chlorophenyl)-2-cyanovinyl]-2-methoxyphenoxy}acetic acid](/img/structure/B4682109.png)
![4,6-dimethyl-2-[(3-phenyl-2-propen-1-yl)thio]nicotinonitrile](/img/structure/B4682116.png)
![8,9-dimethyl-2-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4682125.png)
![2-[(3-chlorophenyl)(methylsulfonyl)amino]-N-(tetrahydro-2-furanylmethyl)butanamide](/img/structure/B4682129.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-[1-(2-fluorobenzyl)-1H-pyrazol-3-yl]thiourea](/img/structure/B4682134.png)
![N-butyl-2-{[1-(methylsulfonyl)-4-piperidinyl]carbonyl}hydrazinecarboxamide](/img/structure/B4682143.png)
![1-[2-(2-chlorophenyl)-7-methyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone](/img/structure/B4682148.png)
![4-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-(2-mercapto-4-oxo-3(4H)-quinazolinyl)benzamide](/img/structure/B4682152.png)
![2-(6,7-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]thieno[2,3-d]pyrimidin-3-yl)-N-(2-hydroxyethyl)acetamide](/img/structure/B4682165.png)
![1-[(5-fluoro-2-methoxyphenyl)sulfonyl]-N-[2-(4-morpholinyl)ethyl]-3-piperidinecarboxamide](/img/structure/B4682172.png)
![N-[3-(2-ethoxyphenyl)propyl]-4-methyl-3-[(methylsulfonyl)amino]benzamide](/img/structure/B4682178.png)
![N~2~-[(2,5-dichlorophenyl)sulfonyl]-N~1~-(3,4-dimethoxyphenyl)-N~2~-methylglycinamide](/img/structure/B4682189.png)
![4-tert-butyl-N-[3,5-dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-yl]benzenesulfonamide](/img/structure/B4682199.png)
